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Compound of Interest

Compound Name: CPN-267

Cat. No.: B15608937 Get Quote

Disclaimer: Initial searches for a compound designated "CPN-267" did not yield any publicly

available information. However, extensive data was found for a similarly named compound,

SCO-267. This guide provides a comprehensive overview of the pharmacokinetics of SCO-267,

assuming a potential typographical error in the original query.

This technical guide details the pharmacokinetic profile of SCO-267, a novel, orally available

full agonist of the G-protein-coupled receptor 40 (GPR40). The information presented is

intended for researchers, scientists, and drug development professionals, summarizing key

data from preclinical and Phase 1 clinical studies.

Pharmacokinetic Profile of SCO-267
SCO-267 has been evaluated in both preclinical animal models and human clinical trials,

demonstrating a promising pharmacokinetic profile for the treatment of type 2 diabetes, obesity,

and non-alcoholic steatohepatitis (NASH).[1]

Human Pharmacokinetics (Phase 1 Study)
A Phase 1, placebo-controlled, randomized, double-blind, single- and multiple-ascending dose

study was conducted in healthy Japanese and Caucasian subjects, as well as in Japanese

subjects with glucose intolerance, to evaluate the safety, tolerability, and pharmacokinetics of

once-daily oral doses of SCO-267.[2]

Key Findings:
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Plasma concentrations of SCO-267 increased in a dose-dependent manner following

administration.[2][3]

The plasma exposure of SCO-267 was maintained for 24 hours, supporting the potential for

once-daily dosing.[2][3]

The pharmacokinetic profile of SCO-267 was not altered by repeated dosing in healthy

adults.[2][3]

The compound was found to be generally safe and well-tolerated at all evaluated single and

multiple doses.[2][3][4]

Quantitative Pharmacokinetic Data Summary

While specific half-life, clearance, and volume of distribution values are not detailed in the

provided search results, the dose-dependent increase in plasma concentration and sustained

24-hour exposure are key quantitative outcomes.

Parameter Observation Citation

Dose Proportionality

Plasma SCO-267

concentration increased in a

dose-dependent manner.

[2][3]

Plasma Exposure
Maintained for 24 hours after

administration.
[2][3]

Multiple Dosing Effect

Repeated doses did not alter

the pharmacokinetic profile in

healthy adults.

[2][3]

Preclinical Pharmacokinetics
In preclinical studies involving rats, SCO-267 was shown to stimulate the secretion of various

islet and gut hormones.[5][6] While specific pharmacokinetic parameters from these studies are

not available in the search results, the observed pharmacodynamic effects provide evidence of

sufficient absorption and distribution to target tissues.
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Experimental Protocols
Phase 1 Clinical Study Protocol
The first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) Phase 1

study of SCO-267 was conducted as follows:[2]

Study Design: A placebo-controlled, randomized, double-blind, single- and multiple-dose

study.

Participants: Healthy adult volunteers (Japanese and Caucasian) and patients with diabetes

(Japanese).[2]

Intervention: Once-daily oral administration of SCO-267.

Primary Endpoints: Evaluation of safety, tolerability, and pharmacokinetics.[2]

Ethical Conduct: The study was performed in accordance with the Declaration of Helsinki

and Good Clinical Practice guidelines, with approval from the Institutional Review Boards at

the study site.[2]

Preclinical Study Protocol (Rat Models)
Pharmacological profiling of SCO-267 was conducted in rat models of diabetes and obesity:[5]

[6]

In Vitro Assays: Ca2+ signaling and insulin and glucagon-like peptide-1 (GLP-1) secretion

were evaluated in GPR40-expressing CHO, MIN6, and GLUTag cells.[5][6]

In Vivo Models:

Normal rats were used to test hormone secretions and effects on fasting glucose.[5][6]

Neonatally streptozotocin-induced diabetic rats (N-STZ-1.5 rats) and diet-induced obese

(DIO) rats were used to evaluate single and repeated dosing effects.[5][6]

GPR40-knockout (Ffar1-/-) mice were used to confirm the GPR40-dependent mechanism.

[5][6]
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Pharmacodynamic Assessments: Plasma levels of insulin, glucagon, GLP-1, glucose-

dependent insulinotropic peptide (GIP), and peptide YY (PYY) were measured.[5][6]

Visualizations
Signaling Pathway of SCO-267
SCO-267 acts as a full agonist of GPR40, a G-protein-coupled receptor expressed in

pancreatic β-cells and enteroendocrine cells.[1] Upon binding, it stimulates Gq signaling,

leading to an increase in intracellular Ca2+ and subsequent secretion of islet and gut

hormones.[5][6]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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